Bistheonellide A
CAS No.: 105304-96-9
Cat. No.: VC20751318
Molecular Formula: C74H128O20
Molecular Weight: 1337.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 105304-96-9 |
|---|---|
| Molecular Formula | C74H128O20 |
| Molecular Weight | 1337.8 g/mol |
| IUPAC Name | (1R,3S,5E,9S,10S,11R,13S,14S,15S,17S,21R,23S,25E,29S,30S,31R,33S,34S,35S,37S)-3,11,13,23,31,33-hexahydroxy-9,29-bis[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-15,35-dimethoxy-6,10,14,26,30,34-hexamethyl-8,28,41,42-tetraoxatricyclo[35.3.1.117,21]dotetraconta-5,19,25,39-tetraene-7,27-dione |
| Standard InChI | InChI=1S/C74H128O20/c1-41(25-29-59-35-61(85-13)31-45(5)89-59)69(81)51(11)71-49(9)65(79)39-63(77)47(7)67(87-15)37-57-21-18-20-56(92-57)34-54(76)28-24-44(4)74(84)94-72(52(12)70(82)42(2)26-30-60-36-62(86-14)32-46(6)90-60)50(10)66(80)40-64(78)48(8)68(88-16)38-58-22-17-19-55(91-58)33-53(75)27-23-43(3)73(83)93-71/h17-20,23-24,41-42,45-72,75-82H,21-22,25-40H2,1-16H3/b43-23+,44-24+/t41-,42-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61+,62+,63-,64-,65+,66+,67-,68-,69-,70-,71-,72-/m0/s1 |
| Standard InChI Key | CNXAVQHYRALFDY-VIPNGKGCSA-N |
| Isomeric SMILES | C[C@@H]1O[C@H](C[C@@H](C1)OC)CC[C@@H]([C@H](O)[C@@H]([C@H]2OC(=O)/C(=C/C[C@@H](C[C@H]3O[C@H](C[C@@H]([C@H]([C@H](C[C@H]([C@@H]([C@H](OC(=O)/C(=C/C[C@@H](C[C@H]4O[C@H](C[C@@H]([C@H]([C@H](C[C@H]([C@@H]2C)O)O)C)OC)CC=C4)O)/C)[C@H]([C@@H](O)[C@H](CC[C@@H]5O[C@H](C[C@H](C5)OC)C)C)C)C)O)O)C)OC)CC=C3)O)/C)C)C |
| SMILES | CC1CC(CC(O1)CCC(C)C(C(C)C2C(C(CC(C(C(CC3CC=CC(O3)CC(CC=C(C(=O)OC(C(C(CC(C(C(CC4CC=CC(O4)CC(CC=C(C(=O)O2)C)O)OC)C)O)O)C)C(C)C(C(C)CCC5CC(CC(O5)C)OC)O)C)O)OC)C)O)O)C)O)OC |
| Canonical SMILES | CC1CC(CC(O1)CCC(C)C(C(C)C2C(C(CC(C(C(CC3CC=CC(O3)CC(CC=C(C(=O)OC(C(C(CC(C(C(CC4CC=CC(O4)CC(CC=C(C(=O)O2)C)O)OC)C)O)O)C)C(C)C(C(C)CCC5CC(CC(O5)C)OC)O)C)O)OC)C)O)O)C)O)OC |
Introduction
Biosynthetic Origins
Bacterial Producers
The theonellamide family compounds are produced by uncultivated bacteria that live symbiotically within marine sponges. Specifically, bacteria belonging to the candidate genus "Candidatus Entotheonella" have been identified as producers of diverse specialized metabolites in Theonella sponges .
Biosynthetic Gene Clusters
The biosynthesis of theonellamide-family compounds involves complex gene clusters encoding polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS). These biosynthetic assembly lines incorporate unusual amino acids and perform various modifications to create the final natural products .
Enzymatic Machinery
The enzymatic machinery for theonellamide biosynthesis is distributed across different genomic regions and involves numerous enzymes with specialized functions:
-
PKS modules that incorporate and modify polyketide portions
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NRPS modules that activate and incorporate amino acids
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Post-assembly line modification enzymes for hydroxylation, glycosylation, and other transformations
Domain Analysis of Related Biosynthetic Systems
The following table shows the distribution of catalytic domains in three variants of Entotheonella species, which likely have similar biosynthetic capabilities to those that would produce Bistheonellide A:
| Domain type | Ca. E. serta TSWA1 | Ca. E. factor TSY1 | Ca. E. gemina TSY2 |
|---|---|---|---|
| NRPS | |||
| Adenylation | 46 | 44 | 11 |
| (Known compounds) | (11) | (26) | (0) |
| Condensation | 43 | 40 | 11 |
| Peptidyl-carrier protein | 45 | 50 | 11 |
| Thioesterase | 11 | 5 | 3 |
| Other NRPS domain | 6 | 8 | 5 |
| PKS | |||
| Ketosynthase | 34 | 25 | 5 |
| (Known compounds) | (22) | (16) | (0) |
| Acyltransferase | 17 | 14 | 6 |
| trans-AT docking | 19 | 12 | 0 |
| Ketoreductase | 21 | 19 | 4 |
| Dehydratase | 11 | 8 | 1 |
| Acyl-carrier protein | 33 | 21 | 3 |
| Thioesterase | 4 | 4 | 2 |
| Type III PKS system | 2 | 1 | 1 |
| Other PKS domain | 12 | 11 | 3 |
| RiPP | |||
| RiPP precursors | 0 | 4 | 5 |
| RiPP maturation enzymes | 1 | 6 | 7 |
| Terpene/Ectoine/Indolocarbazole | 3 | 3 | 1 |
| Total | 308 | 275 | 79 |
This table illustrates the rich enzymatic diversity present in Entotheonella bacteria, which enables them to produce complex natural products like the theonellamides .
Unique Enzymatic Features
Loading Module Specificity
One interesting feature of theonellamide biosynthesis is the loading module that initiates assembly. In related compounds, the N-terminal AT-ACP didomain module of TnaA likely loads either phenylacetyl- or 4-bromophenylacetyl-CoA to initiate biosynthesis .
Missing Adenylation Domains
The biosynthetic assembly lines for theonellamides feature unusual architecture, including modules that lack adenylation domains. This is a rare feature observed in only a few other non-ribosomal peptide synthetases .
Post-Assembly Modifications
Several post-assembly modifications are required to generate the final structures of theonellamide compounds, including:
-
Histidine N-glycosylation catalyzed by glycosyltransferases
-
Hydroxylations of amino acid residues by dedicated hydroxylases
-
Radical S-adenosylmethionine methyltransferase-catalyzed methylations
-
Formation of unique C-N bridges between amino acid side chains
Research Challenges and Future Directions
Cultivation Challenges
One of the major challenges in studying compounds like Bistheonellide A is that their bacterial producers are difficult or impossible to cultivate in laboratory settings. This necessitates metagenomics approaches to study their biosynthetic potential .
Structural Elucidation
Complete structural elucidation of complex natural products like Bistheonellide A typically requires a combination of advanced analytical techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography. Future research should focus on obtaining sufficient quantities of the compound for comprehensive structural analysis.
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